3-(2-Chlorophenyl)imidazo[1,5-a]pyridine
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Overview
Description
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 2-chlorophenyl group enhances its chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with 2-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core . Another approach involves the use of oxidative cyclization, where the starting materials undergo oxidation to form the desired heterocycle .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar biological activities but different structural features.
Imidazo[1,2-b]pyridazine: Known for its antimicrobial and anticancer properties.
Imidazo[1,2-c]pyrimidine: Exhibits a range of biological activities, including antiviral and anticancer effects.
Uniqueness
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine is unique due to the presence of the 2-chlorophenyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C13H9ClN2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(2-chlorophenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13/h1-9H |
InChI Key |
NRWWXCCOXNHNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C3N2C=CC=C3)Cl |
Origin of Product |
United States |
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